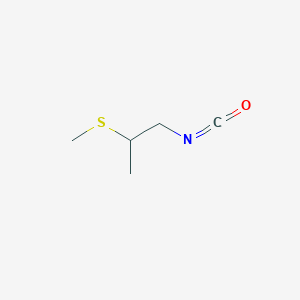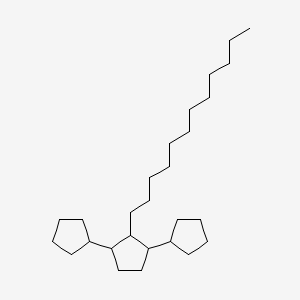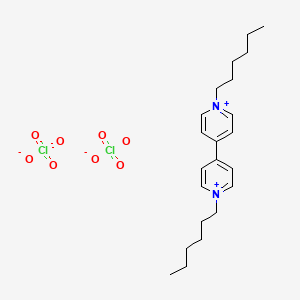
4,4'-Bipyridinium, 1,1'-dihexyl-, diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate: is a bipyridinium derivative, commonly known for its applications in various scientific fields. This compound is part of the viologen family, which is characterized by its ability to undergo reversible redox reactions. The diperchlorate form indicates the presence of perchlorate ions, which are often used to stabilize the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate typically involves the alkylation of 4,4’-bipyridine with hexyl halides under basic conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting dihexyl bipyridinium salt is then treated with perchloric acid to form the diperchlorate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate undergoes several types of chemical reactions, including:
Redox Reactions: The compound can be reduced to its radical cation form and further to its neutral form. These redox reactions are reversible and are often used in electrochemical applications.
Substitution Reactions: The bipyridinium core can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical reduction under controlled potential.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the hydrogen atoms on the bipyridinium core.
Major Products:
Redox Reactions: The major products are the radical cation and the neutral bipyridine.
Substitution Reactions: The products depend on the nucleophile used but typically include substituted bipyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate is used in the development of electrochromic devices due to its reversible redox properties. It is also employed in the synthesis of conjugated polymers and oligomers for electronic applications .
Biology: In biological research, this compound is used as a redox mediator in various biochemical assays. Its ability to undergo reversible redox reactions makes it useful in studying electron transfer processes in biological systems .
Medicine: While not commonly used directly in medicine, derivatives of bipyridinium compounds are explored for their potential therapeutic applications, particularly in targeting redox-active sites in cells .
Industry: In the industrial sector, 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate is used in the manufacture of electrochromic windows and displays.
Wirkmechanismus
The mechanism of action of 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate involves its ability to accept and donate electrons. The compound’s bipyridinium core undergoes reversible redox reactions, which are central to its function in electrochemical applications. The perchlorate ions serve as counterions to stabilize the charged species formed during these redox processes .
Vergleich Mit ähnlichen Verbindungen
Methyl Viologen (Paraquat): Known for its use as a herbicide, methyl viologen shares similar redox properties but is more toxic.
Ethyl Viologen: Similar in structure but with shorter alkyl chains, ethyl viologen is used in electrochemical studies and as a redox mediator.
Benzyl Viologen: This compound has benzyl groups instead of hexyl groups and is used in various electrochemical applications.
Uniqueness: 4,4’-Bipyridinium, 1,1’-dihexyl-, diperchlorate is unique due to its longer alkyl chains, which provide increased hydrophobicity and stability in certain applications. This makes it particularly useful in the development of electrochromic devices and other industrial applications .
Eigenschaften
CAS-Nummer |
56343-75-0 |
|---|---|
Molekularformel |
C22H34Cl2N2O8 |
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C22H34N2.2ClHO4/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2;2*2-1(3,4)5/h11-14,17-20H,3-10,15-16H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
SRRRFIXBRFGWPI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)

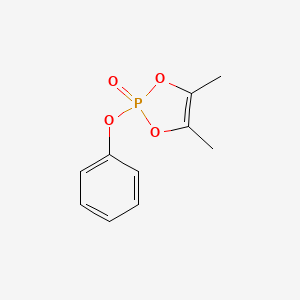
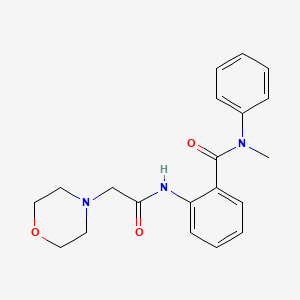
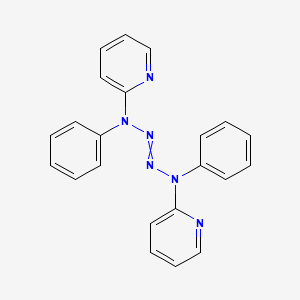

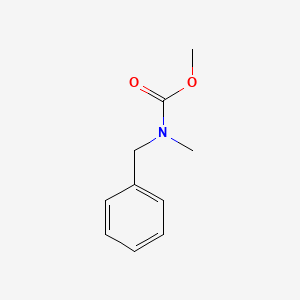
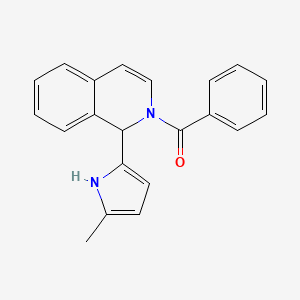
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
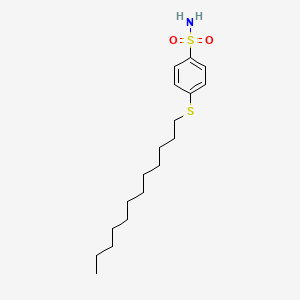
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
